Uridine-5-oxyacetic acid
Description
Context of Post-transcriptional RNA Modifications
Following transcription, the process of copying genetic information from DNA to RNA, the newly synthesized RNA molecule is often not yet ready for its biological role. nowgonggirlscollege.co.in It undergoes a series of chemical alterations known as post-transcriptional modifications. nowgonggirlscollege.co.inwikipedia.org These modifications can range from simple additions of methyl groups to more complex structural isomerizations. nih.gov There are over 170 known types of these modifications, which can occur in all types of RNA, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA). frontiersin.org These changes are critical for various aspects of RNA function, such as stability, localization, and, most importantly, for ensuring the accurate and efficient synthesis of proteins. nowgonggirlscollege.co.inresearchgate.net
Significance of Modified Nucleosides in Transfer RNA (tRNA) Function
Transfer RNA molecules are central to protein synthesis, acting as adaptors that recognize specific codons on an mRNA molecule and deliver the corresponding amino acid to the growing polypeptide chain. Modified nucleosides are particularly abundant in tRNA and are vital for its proper function. researchgate.netresearchgate.net These modifications contribute to the correct folding and stability of the tRNA's characteristic L-shaped three-dimensional structure. researchgate.netnih.gov Furthermore, modifications within the anticodon loop, the region of the tRNA that interacts with the mRNA codon, are critical for ensuring the accuracy and efficiency of codon recognition and maintaining the correct reading frame during translation. nih.govnih.gov
Overview of Wobble Position Modifications
The "wobble" position, located at the first nucleotide of the tRNA's anticodon (position 34), is a hotspot for a diverse array of modifications. nih.govdiva-portal.org This position pairs with the third nucleotide of the mRNA codon. The "wobble hypothesis," first proposed by Francis Crick, explains how a single tRNA anticodon can recognize multiple synonymous codons (codons that code for the same amino acid) that differ in their third base. diva-portal.orgresearchgate.net Modifications at this wobble position are crucial for modulating this decoding ability. nih.govresearchgate.net Some modifications restrict pairing to a single codon, enhancing fidelity, while others, like cmo5U, expand the decoding capacity, allowing one tRNA to recognize multiple codons. nih.govdiva-portal.org
Identification and Historical Context of Uridine-5-oxyacetic Acid (cmo5U) as a Modified Nucleoside
This compound was first identified as a new minor constituent of valine transfer RNA from Escherichia coli. asm.org Its discovery added to the growing catalog of modified nucleosides and highlighted the chemical complexity of tRNA. Early research suggested that cmo5U and a related modification, 5-methoxyuridine (B57755) (mo5U), found in different bacteria, were derived from a common precursor, 5-hydroxyuridine (B57132) (ho5U). nih.govoup.com
Subsequent studies focused on elucidating the biosynthetic pathway of cmo5U. It was discovered that mutants deficient in the synthesis of aromatic amino acids were also unable to produce cmo5U, indicating a metabolic link. researchgate.netnih.gov Later research identified two key enzymes, CmoA and CmoB, as essential for its synthesis. nih.govoup.com It was revealed that CmoA catalyzes the formation of a novel metabolite, carboxy-S-adenosylmethionine (Cx-SAM), from S-adenosylmethionine (SAM) and prephenate. oup.comresearchgate.netoup.com CmoB then transfers the carboxymethyl group from Cx-SAM to ho5U to form cmo5U. oup.comresearchgate.netoup.com More recently, the enzymes responsible for the initial hydroxylation of uridine (B1682114) to form ho5U have also been identified. nih.govresearchgate.net
Scope and Academic Relevance of cmo5U Research
The study of cmo5U holds significant academic relevance as it provides a window into the fundamental mechanisms of gene expression and its regulation. Research on cmo5U has been instrumental in refining our understanding of the wobble hypothesis and the intricacies of codon-anticodon interactions. nih.govresearchgate.netnih.gov
A key area of investigation has been the role of cmo5U in expanding the decoding capacity of tRNA. nih.govembopress.org Studies have shown that tRNAs containing cmo5U at the wobble position can recognize not only codons ending in A and G, as predicted by the original wobble hypothesis, but often also those ending in U and sometimes even C. nih.govnih.govnih.gov This expanded decoding is crucial for the efficient translation of certain codons and can be essential for cell viability, particularly when other tRNA isoacceptors are absent. nih.govembopress.org
Furthermore, the structural basis for this expanded decoding has been a subject of intense research. Crystallographic and NMR studies have revealed that the cmo5U modification helps to pre-structure the anticodon loop and can form unusual base pairs with the different nucleotides at the third codon position. nih.govasm.orgresearchgate.net The carboxymethyl group of cmo5U is critical for this function, as its absence leads to reduced decoding efficiency. asm.org
Current research continues to explore the context-dependent nature of cmo5U's function, as its influence on decoding can vary depending on the specific tRNA and the organism. diva-portal.orgasm.org The study of cmo5U and other wobble modifications remains a dynamic field, continually uncovering new layers of complexity in the regulation of protein synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O9/c14-2-5-7(17)8(18)10(22-5)13-1-4(21-3-6(15)16)9(19)12-11(13)20/h1,5,7-8,10,14,17-18H,2-3H2,(H,15,16)(H,12,19,20)/t5-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCNQQGZJWVLIP-VPCXQMTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182414 | |
| Record name | Uridine-5-oxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28144-25-4 | |
| Record name | Uridine-5-oxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28144-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine-5-oxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028144254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine-5-oxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Enzymatic Pathways of Uridine 5 Oxyacetic Acid
Identification and Characterization of Biosynthetic Genes
The synthesis of cmo5U relies on a set of specific genes that encode the enzymes responsible for each step of the modification. Key among these are the cmoA and cmoB genes, along with operons and genes involved in creating the necessary precursors.
The cmoA gene is integral to the biosynthesis of cmo5U. genesilico.pl Initially annotated as a potential S-adenosyl-L-methionine (SAM)-dependent methyltransferase due to sequence homology, further research has redefined its function. genesilico.pluniprot.org CmoA is a carboxy-S-adenosyl-L-methionine (Cx-SAM) synthase. uniprot.orgnih.govuniprot.org It catalyzes an unprecedented reaction that uses S-adenosyl-L-methionine (SAM) and prephenate, a derivative of the chorismate pathway, to generate Cx-SAM. genesilico.plnih.govsci-hub.se This novel metabolite, Cx-SAM, serves as the donor of the carboxymethyl group in the subsequent step of the pathway. genesilico.pl Gene-disruption studies have shown that null mutations in cmoA lead to the absence of cmo5U and an accumulation of the intermediate metabolites 5-hydroxyuridine (B57132) (ho5U) and 5-methoxyuridine (B57755) (mo5U) in tRNA. genesilico.plsci-hub.se
The cmoB gene encodes a crucial enzyme that acts downstream of CmoA. CmoB is a carboxymethyltransferase that catalyzes the transfer of the carboxymethyl group from Cx-SAM (produced by CmoA) to the 5-hydroxyl group of the intermediate 5-hydroxyuridine (ho5U) on the tRNA molecule. nih.govsci-hub.senih.govuniprot.org This reaction forms the final cmo5U modification. sci-hub.senih.gov Inactivation of the cmoB gene results in the accumulation of ho5U-containing tRNA, as the final carboxymethylation step is blocked. sci-hub.senih.gov While CmoB can utilize SAM as a methyl donor to a very small extent, its primary biological function is the highly efficient, Cx-SAM-dependent carboxymethylation of ho5U. nih.govuniprot.org
The synthesis of the initial intermediate, 5-hydroxyuridine (ho5U), is a critical precursor step. In Bacillus subtilis, the yrrMNO operon has been identified as essential for the biosynthesis of ho5U. nih.govnih.govasm.org The operon includes yrrN and yrrO, which are homologs of peptidase U32 family genes. nih.govnih.govresearchgate.net Deletion of either yrrN or yrrO results in a significant (approximately 50%) reduction in the levels of the final modified nucleoside. nih.govnih.govasm.org
In Escherichia coli, the gene responsible for a similar function is yegQ . nih.gov YegQ is also a member of the peptidase U32 family and is the only one of four such proteins in E. coli involved in ho5U synthesis. nih.govebi.ac.uk Mutants lacking the yegQ gene exhibit a 50% reduction in cmo5U levels, indicating its important, but not solitary, role in the hydroxylation of uridine (B1682114). nih.govnih.gov The synthesis of ho5U in E. coli also requires the ferredoxin YfhL. nih.govnih.gov
Metabolic Precursors and Chorismate Pathway Involvement in cmo5U Biogenesis
The biosynthesis of cmo5U is metabolically linked to the chorismate pathway , which is responsible for producing aromatic amino acids. nih.govbiocyc.org Chorismate, or a derivative of it, is an essential precursor. nih.govasm.org Specifically, prephenate , an intermediate in the chorismate pathway, serves as the substrate for the CmoA enzyme. uniprot.orgnih.gov CmoA catalyzes the conversion of prephenate and SAM to generate Cx-SAM. nih.gov Disruption of the chorismate pathway, for example through an aroD mutation, leads to the absence of cmo5U, confirming the pathway's critical role. asm.org This demonstrates a direct link between primary aromatic amino acid metabolism and the post-transcriptional modification of tRNA. nih.gov
Characterization of Intermediate Metabolites in the cmo5U Biosynthetic Pathway
5-Hydroxyuridine (ho5U) is the central intermediate metabolite in the biosynthesis of cmo5U. researchgate.net It is formed by the hydroxylation of uridine at position 34 of the tRNA molecule, a reaction dependent on enzymes encoded by the yrrMNO operon in B. subtilis and the yegQ gene in E. coli. nih.govasm.org Once formed, the 5-hydroxyl group of ho5U serves as the acceptor for the carboxymethyl group transferred by the CmoB enzyme from Cx-SAM. nih.govsci-hub.se In mutants where the cmoB gene is inactive, ho5U accumulates, clearly establishing it as the direct precursor to cmo5U. sci-hub.se
Summary Tables
Table 1: Genes in Uridine-5-oxyacetic Acid Biosynthesis
| Gene/Operon | Organism | Encoded Protein | Function in Pathway |
|---|---|---|---|
| cmoA | E. coli | Carboxy-S-adenosyl-L-methionine (Cx-SAM) synthase | Catalyzes the synthesis of Cx-SAM from prephenate and SAM. uniprot.orgnih.gov |
| cmoB | E. coli | tRNA U34 carboxymethyltransferase | Transfers the carboxymethyl group from Cx-SAM to ho5U to form cmo5U. nih.govnih.govuniprot.org |
| yrrMNO | B. subtilis | YrrM, YrrN, YrrO | Involved in the synthesis of the 5-hydroxyuridine (ho5U) precursor. nih.govnih.gov |
| yegQ | E. coli | Peptidase U32 family protein | Involved in the hydroxylation of uridine to form the ho5U precursor. nih.govebi.ac.uk |
Table 2: Compound Names
| Abbreviation | Full Compound Name |
|---|---|
| cmo5U | This compound |
| ho5U | 5-Hydroxyuridine |
| mo5U | 5-Methoxyuridine |
| mcmo5U | 5-Methoxycarbonylmethoxyuridine |
| SAM | S-adenosyl-L-methionine |
| Cx-SAM | Carboxy-S-adenosyl-L-methionine |
5-Methoxyuridine (mo5U) as an Intermediate or Related Modification
5-Methoxyuridine (mo5U) is a modified uridine found at the wobble position of tRNAs in Gram-positive bacteria, such as Bacillus subtilis. oup.comgenesilico.pl For a time, mo5U was considered a direct intermediate in the biosynthesis of this compound (cmo5U) in Gram-negative bacteria like Escherichia coli and Salmonella enterica. This hypothesis arose from observations that mutants deficient in the cmoA gene accumulated mo5U in their tRNA. genesilico.ploup.comnih.gov
However, further research has clarified the relationship between these two molecules. The enzyme CmoB, which is central to cmo5U formation, can indeed catalyze the methylation of 5-hydroxyuridine (ho5U) to mo5U using S-adenosyl-L-methionine (SAM) as a methyl donor. oup.comnih.gov But this reaction is significantly less efficient than its primary catalytic function. The current understanding is that mo5U is not an obligate intermediate in the principal biosynthetic pathway leading to cmo5U in Gram-negative organisms. oup.com Instead, the primary pathway proceeds directly from ho5U to cmo5U, as detailed in the sections below. The accumulation of mo5U in certain mutants is now seen as a result of a secondary, less efficient catalytic activity of CmoB, which confounded initial interpretations of the pathway. oup.com
In Gram-positive bacteria, the synthesis of mo5U follows a more direct route where the enzyme TrmR methylates ho5U to form mo5U. oup.comresearchgate.net
5-Methoxycarbonylmethoxyuridine (mcmo5U) and its Derivatization
In many tRNA species within Gram-negative bacteria, the biosynthetic pathway extends beyond cmo5U to form its methyl ester derivative, 5-methoxycarbonylmethoxyuridine (mcmo5U). nih.govresearchgate.net This modification, also known as this compound methyl ester, is the final product in the anticodons of several tRNAs in E. coli. biosynth.comasm.org
The conversion of cmo5U to mcmo5U is catalyzed by the enzyme cmo5U methyltransferase, named CmoM. nih.govd-nb.info This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor in a classic methyltransferase reaction. nih.gov
The distribution of these modifications varies among different tRNA species. In E. coli, for instance, mcmo5U is the predominant modification in tRNAAla1, tRNASer1, tRNAPro3, and tRNAThr4, while cmo5U is the primary form in tRNALeu3 and tRNAVal1. nih.govresearchgate.netoup.com
Further derivatization has also been observed. A novel modification, 5-methoxycarbonylmethoxy-2′-O-methyluridine (mcmo5Um), was discovered in tRNASer1, indicating that after the formation of mcmo5U, an additional methylation can occur on the 2'-hydroxyl group of the ribose sugar, catalyzed by the enzyme TrmL. nih.govoup.com
| Modification | Precursor | Enzyme | Methyl Donor | Final Product in Pathway |
| cmo5U | ho5U | CmoB | Cx-SAM | No (Intermediate) |
| mcmo5U | cmo5U | CmoM | SAM | Yes (for some tRNAs) |
| mcmo5Um | mcmo5U | TrmL | SAM | Yes (rarely, in tRNASer1) |
Enzymatic Mechanisms and Catalytic Activities in cmo5U Formation
The formation of cmo5U is a sophisticated enzymatic cascade that begins with a standard uridine residue at the wobble position (U34) of a tRNA molecule.
Step 1: Hydroxylation The initial step is the hydroxylation of uridine at the C5 position of the pyrimidine (B1678525) ring to create 5-hydroxyuridine (ho5U). oup.comnih.gov For a long time, the enzyme responsible for this was unknown. researchgate.net Recent studies have identified two distinct enzymatic pathways for this conversion in E. coli:
TrhP: A peptidase U32 family protein that catalyzes a prephenate-dependent hydroxylation. researchgate.netd-nb.info
TrhO: A rhodanese family protein that facilitates an oxygen-dependent hydroxylation. researchgate.netd-nb.info
Step 2: Synthesis of a Novel Cofactor The subsequent step involves the enzyme CmoA, a carboxy-S-adenosyl-L-methionine (Cx-SAM) synthase. nih.govscispace.com CmoA catalyzes a highly unusual reaction, synthesizing the novel metabolite carboxy-S-adenosyl-L-methionine (also called S-adenosyl-S-carboxymethyl-L-homocysteine, SCM-SAH) from two substrates: S-adenosyl-L-methionine (SAM) and prephenate, a metabolite from the shikimate pathway. d-nb.inforesearchgate.netnih.gov In this reaction, prephenate serves as the donor of the carboxyl group. scispace.com
Step 3: Carboxymethylation The final step in cmo5U synthesis is catalyzed by CmoB, a tRNA U34 carboxymethyltransferase. oup.comresearchgate.net CmoB utilizes the unique Cx-SAM cofactor synthesized by CmoA. nih.gov The proposed mechanism involves the deprotonation of the 5-hydroxyl group of the ho5U residue on the tRNA, turning it into a reactive nucleophile. oup.comresearchgate.net This nucleophile then attacks the S-carboxymethyl group of Cx-SAM, resulting in the transfer of the carboxymethyl moiety to the ho5U, forming cmo5U and releasing S-adenosyl-L-homocysteine (SAH). oup.comnih.govresearchgate.net
| Enzyme | Function | Substrates | Product |
| TrhP / TrhO | Hydroxylation of Uridine | Uridine (on tRNA), Prephenate or O2 | 5-hydroxyuridine (ho5U) |
| CmoA | Cx-SAM Synthesis | SAM, Prephenate | carboxy-SAM (Cx-SAM) |
| CmoB | Carboxymethylation | ho5U (on tRNA), Cx-SAM | cmo5U (on tRNA) |
Comparative Analysis of cmo5U Biosynthesis Across Organisms
The biosynthesis of 5-oxyuridine derivatives shows significant diversity across different domains of life, particularly between Gram-negative and Gram-positive bacteria.
Gram-Negative Bacteria (e.g., E. coli, S. enterica) : These organisms utilize the complex CmoA/CmoB pathway to produce cmo5U, which can be further methylated to mcmo5U by CmoM. nih.govresearchgate.netoup.com This pathway is characterized by its use of the unique metabolite prephenate as a carboxyl donor and the formation of the novel cofactor Cx-SAM. d-nb.infonih.gov The initial hydroxylation step to ho5U can occur via two routes, one dependent on oxygen (TrhO) and one on prephenate (TrhP). researchgate.netd-nb.info
Gram-Positive Bacteria (e.g., B. subtilis) : In contrast, Gram-positive bacteria typically synthesize the simpler modification, 5-methoxyuridine (mo5U). genesilico.ploup.com While the initial hydroxylation to ho5U also occurs (catalyzed by TrhP homologs YrrN and YrrO), the subsequent step is a direct methylation. researchgate.netasm.org The enzyme TrmR transfers a methyl group from the standard donor SAM directly to ho5U to form mo5U. oup.comresearchgate.net The complex CmoA/CmoB system and the Cx-SAM intermediate are absent in these organisms. researchgate.net
Eukaryotes : Eukaryotic cells employ entirely different enzymes and pathways to modify the wobble uridine. For instance, the formation of the 5-methoxycarbonylmethyl group (mcm5) in the mcm5s2U modification found in the cytosol of eukaryotes involves the multi-protein Elongator (ELP) complex, along with tRNA methyltransferases like TRM9 and TRM112. mdpi.com This highlights a clear divergence in the evolutionary strategies for tRNA modification.
This comparative analysis reveals that while the principle of modifying the wobble uridine to expand decoding capacity is conserved, the specific chemical nature of the modification and the biosynthetic pathways to achieve it have diverged significantly between major bacterial lineages and are distinct again in eukaryotes.
Molecular and Structural Biology of Uridine 5 Oxyacetic Acid
Conformational Dynamics of cmo5U-Modified Nucleosides and tRNA Anticodon Loop
The presence of the 5-oxyacetic acid moiety significantly influences the conformational dynamics of the uridine (B1682114) nucleoside and, consequently, the entire anticodon loop of the tRNA. These dynamics are critical for the proper positioning of the tRNA in the ribosome and for its interaction with mRNA codons.
The modification of uridine to cmo5U influences the equilibrium of the ribose pucker. While unmodified uridine shows a relatively equal distribution between the C2'-endo and C3'-endo conformations, the cmo5U nucleoside demonstrates a preference for the C2'-endo conformation. nih.gov This conformational preference is significant because the C2'-endo pucker extends the anticodon loop, which is thought to facilitate the recognition of a wider range of codons. mdpi.com Conversely, crystal structures of an anticodon stem-loop of tRNAVal containing cmo5U have shown the ribose of cmo5U adopting a C3'-endo conformation in all four structures when paired with each of the four valine codons. nih.gov This suggests that the ribosomal environment and codon binding can also influence the final pucker conformation.
| Nucleoside | Predominant Ribose Pucker | Implication for Anticodon Loop |
| Unmodified Uridine | C2'-endo / C3'-endo equilibrium | Flexible conformation |
| cmo5U (solution) | C2'-endo preference | Extended conformation, broader codon recognition |
| cmo5U (in ribosome) | C3'-endo observed in crystal structures | Stabilized conformation upon codon binding |
The 5-oxyacetic acid side chain of cmo5U is not merely a passive modification; it actively participates in intramolecular interactions that stabilize the structure of the anticodon loop. A critical interaction is the formation of a hydrogen bond between the ether oxygen (O5) of the cmo5U side chain and the 2'-hydroxyl group of the adjacent nucleotide at position 33 (U33). nih.govnih.govresearchgate.net
This intramolecular hydrogen bond pre-structures the anticodon loop, making it more rigid and conformationally constrained. nih.govnih.gov This pre-structuring is thought to reduce the entropic cost of binding to the ribosome and mRNA, thereby facilitating more efficient and versatile codon recognition. nih.gov By "locking" the wobble nucleoside into a specific position, this interaction enhances the ability of cmo5U to form stable base pairs with all four possible nucleotides (A, G, U, and C) at the third codon position. nih.gov
Tautomeric Forms and Equilibrium of Uridine and cmo5U
The ability of uridine and its modified forms to exist in different tautomeric states is a key aspect of their function, particularly in non-canonical base pairing.
Uridine, like other nucleobases with keto groups, can undergo tautomerization to an enol form. The predominant form is the keto tautomer. However, the enol tautomer, although rare, has a different hydrogen bonding pattern that can lead to non-Watson-Crick base pairing.
The cmo5U modification is believed to shift the keto-enol equilibrium, making the enol form more accessible. nih.gov This is particularly important for the recognition of G-ending codons. While a standard U-G wobble pair can form with the keto tautomer of uridine, the interaction between cmo5U and G at the wobble position has been observed to adopt a Watson-Crick-like geometry. nih.gov This geometry is more consistent with the enol tautomer of cmo5U pairing with guanine (B1146940), forming three hydrogen bonds instead of the two found in a typical wobble pair. nih.gov However, recent studies using NMR spectroscopy suggest that at neutral pH, cmo5U may instead form an anionic Watson-Crick-like pair with guanine. nih.gov
| Tautomer | Base Pairing with Guanine | Geometry | Number of Hydrogen Bonds |
| Keto-cmo5U | Wobble | Non-canonical | Two |
| Enol-cmo5U | Watson-Crick-like | Canonical | Three |
| Anionic-cmo5U | Watson-Crick-like | Canonical | - |
Computational studies, such as those employing quantum mechanics/molecular mechanics (QM/MM) methods, have been used to investigate the stability of cmo5U tautomers within the complex environment of the ribosome. acs.org These studies aim to elucidate the energetic landscape of the keto-enol equilibrium and the factors that might stabilize the less abundant enol form.
Interactions with Ribosomal Components and mRNA Codons
The cmo5U modification at the wobble position facilitates a remarkable decoding versatility, allowing a single tRNA to recognize all four codons in a four-codon box. nih.gov This expanded decoding capacity is a result of specific interactions between the cmo5U-containing anticodon, the mRNA codon, and components of the ribosome.
Crystal structures of the 30S ribosomal subunit in complex with a cmo5U-modified anticodon stem-loop and its cognate codons have provided detailed insights into these interactions. nih.govnih.gov These structures reveal that cmo5U can form stable base pairs with A, G, U, and C at the wobble position. nih.gov
cmo5U-A: Forms a standard Watson-Crick base pair. nih.gov
cmo5U-G: Forms a Watson-Crick-like base pair, which is suggested to involve the enol tautomer or an anionic form of cmo5U. nih.govnih.gov
cmo5U-U and cmo5U-C: Form pyrimidine-pyrimidine base pairs that are stabilized by interactions within the ribosomal decoding center. nih.gov For instance, in the cmo5U-U base pair, the ribosomal base G530 adopts a C2'-endo conformation, which helps to compensate for the desolvation of the cmo5U. nih.gov
The carboxyl group of the cmo5U side chain is oriented towards the backbone of the mRNA codon, and the entire anticodon is more constrained due to the intramolecular hydrogen bond between the cmo5U side chain and U33. nih.gov This structural rigidity and the unique chemical properties of cmo5U are key to its ability to engage in these diverse and effective base-pairing interactions, ultimately ensuring accurate and efficient protein synthesis.
Spectroscopic and Crystallographic Analyses of cmo5U-Modified RNA
Solution NMR spectroscopy has been a powerful tool for investigating the structural and dynamic features of cmo5U-modified RNA. nih.gov Studies on RNA hairpin models containing cmo5U-A and cmo5U•G pairs have provided detailed insights into the local conformation and stability. For the cmo5U-A pair, imino proton resonances in ¹H-NMR spectra show a significant downfield shift compared to the unmodified U-A pair, indicating a change in the magnetic environment caused by the 5-oxyacetic acid group. nih.gov
For the cmo5U•G pair, NMR data confirmed a wobble base pair as the major populated state. nih.gov However, advanced techniques like relaxation dispersion NMR, using stable isotope-labeled cmo5U, have revealed the transient formation of an alternative base pairing conformation. These experiments surprisingly showed that at neutral pH, the modification promotes the formation of an anionic Watson-Crick like cmo5U⁻•G base pair, rather than the previously proposed enolic tautomer. nih.gov This transient anionic state is believed to be crucial for mediating the expanded decoding of G-ending codons. nih.gov
X-ray crystallography has provided atomic-level snapshots of how cmo5U functions within the context of the ribosome's decoding center. The structures of an anticodon stem-loop (ASL) from tRNAVal containing cmo5U, bound to all four valine codons (GUU, GUC, GUA, GUG) in the 30S ribosomal subunit, have been determined. nih.gov These structures confirm that cmo5U can form base pairs with all four bases at the wobble position. nih.gov The crystal structures reveal the precise hydrogen-bonding patterns for each pair (cmo5U-A, cmo5U-G, cmo5U-U, and cmo5U-C), explaining the molecular basis for the expanded reading capability. nih.gov A key finding from these crystallographic analyses is that the cmo5U•G pair adopts a Watson-Crick geometry, which is unusual for a G-U pair and is accommodated by the ribosome. nih.gov This structural mimicry of a standard base pair allows it to be accepted by the ribosome's fidelity checkpoint mechanisms. nih.gov
UV melting curve analysis is used to determine the thermodynamic stability of nucleic acid duplexes. This technique has been applied to cmo5U-modified RNA hairpins to quantify the impact of the modification on helical stability. nih.gov By measuring the change in UV absorbance at 260 nm as a function of temperature, the melting temperature (Tm), at which half of the duplex dissociates, can be determined. jasco-global.com
| RNA Hairpin Construct | Melting Temperature (Tm) | Free Energy (ΔG298K) | Reference |
| Unmodified U-A | 85.0 °C | -12.2 kcal/mol | nih.gov |
| Unmodified U•G | 83.3 °C | -11.3 kcal/mol | nih.gov |
| cmo5U-A | 82.0 °C | -10.8 kcal/mol | nih.gov |
| cmo5U•G | 81.3 °C | -10.7 kcal/mol | nih.gov |
Theoretical Models and Molecular Dynamics Simulations of cmo5U Interactions
Theoretical models and molecular dynamics (MD) simulations serve as computational tools to complement experimental data from NMR and crystallography, providing insights into the dynamic behavior of molecules at an atomic level. nih.govdovepress.com While extensive MD simulations specifically targeting cmo5U are not widely published, the principles of this methodology are directly applicable to understanding its function. MD simulations can model the conformational flexibility of the cmo5U side chain and the dynamic interplay between different base pairing states, such as the keto-enol tautomerism and the anionic states proposed for cmo5U•G pairing. nih.govnih.gov
These simulations can be used to:
Calculate free energy landscapes: To determine the relative stabilities of different base-pairing conformations and the energy barriers for transitions between them. This would be particularly useful for exploring the transient anionic cmo5U⁻•G state identified by NMR. nih.gov
Analyze solvent interactions: To understand how water molecules and ions in the ribosomal A-site mediate the interactions between the cmo5U-modified anticodon and the mRNA codon.
Model conformational changes: To simulate how the anticodon stem-loop structure adapts upon binding to different codons, providing a dynamic view of the "pre-structuring" effect suggested by crystallographic data. nih.gov
Steered molecular dynamics, a specific application, could be used to simulate the process of codon binding and unbinding, revealing critical residues and interactions that control the recognition process. youtube.com Such computational approaches, grounded in experimental structural data, are essential for building a complete, dynamic model of how cmo5U enhances the efficiency and versatility of translational decoding. nih.gov
Functional Elucidation of Uridine 5 Oxyacetic Acid in Genetic Decoding
Impact on the Classical Wobble Hypothesis and Expanded Decoding Capacity
The presence of uridine-5-oxyacetic acid (cmo5U) at the wobble position of tRNA has profound implications for the rules of codon recognition, allowing a single tRNA species to decode multiple codons, thereby optimizing the translation process.
In accordance with Crick's original wobble hypothesis, tRNAs with an unmodified uridine (B1682114) at the wobble position are capable of recognizing codons ending in adenosine (B11128) (A) and guanosine (B1672433) (G) nih.govnih.govdiva-portal.orgresearchgate.netdiva-portal.org. The modification to this compound maintains this fundamental pairing capability. The core structure of uridine still allows for the formation of hydrogen bonds with A and G at the third codon position, ensuring the translation of these codons.
A significant departure from the classical wobble hypothesis is the ability of cmo5U-containing tRNAs to recognize codons ending in uridine (U) nih.govnih.govresearchgate.netnih.gov. Theoretical predictions and in vitro experiments have consistently shown that the cmo5U modification extends the wobble capacity to include U-ending codons, a capability not observed with unmodified uridine nih.govnih.gov. This expanded decoding is crucial for the recognition of all four codons in certain family codon boxes by a limited number of tRNA isoacceptors.
Perhaps the most striking discovery related to this compound is its ability to facilitate the decoding of codons ending in cytidine (B196190) (C), which directly contradicts the predictions of the classical wobble hypothesis nih.govnih.govresearchgate.netnih.gov. Studies utilizing Salmonella enterica mutants, engineered to rely solely on a cmo5U-containing tRNA for the translation of specific amino acids, have demonstrated that these tRNAs can indeed read all four codons in a family box, including the C-ending codon nih.govnih.govresearchgate.net. For instance, a strain of S. enterica possessing only the tRNAProcmo5UGG was viable, indicating that this tRNA could decode all four proline codons (CCU, CCC, CCA, and CCG) nih.gov. The presence of the fully modified cmo5U nucleoside is particularly important for the efficient reading of proline codons ending in U or C nih.gov. While this capability has been observed for proline, alanine (B10760859), and valine tRNAs, it is not universal, as the corresponding threonine tRNA containing cmo5U does not read all four codons nih.govnih.govresearchgate.net.
Decoding Efficiency in Specific Family Codon Boxes
The functional significance of this compound is particularly evident in its role in decoding the family codon boxes for amino acids like proline and alanine.
In the proline family codon box, the tRNAPro containing cmo5U at the wobble position (tRNAProcmo5UGG) is instrumental for efficient translation. Research has shown that the presence of cmo5U stimulates the reading of both CCU and CCC codons nih.govnih.govresearchgate.net. In mutant strains of S. enterica where the other two proline-specific tRNAs were absent, the tRNAProcmo5UGG was able to read all four proline codons, a task that would be impossible under the classical wobble rules nih.gov. The efficiency of reading codons, especially those ending in C, was significantly reduced when cmo5U was replaced by its precursor, 5-hydroxyuridine (B57132) (ho5U), highlighting the critical role of the complete modification nih.gov.
Table 1: Impact of cmo5U on Proline Codon Reading Efficiency
| Codon | Reading Efficiency with cmo5U-tRNA | Reading Efficiency with hypo-modified tRNA (ho5U) |
|---|---|---|
| CCU | Stimulated | Reduced |
| CCC | Stimulated | Reduced |
| CCA | Efficient | Reduced |
Similar to its function in proline decoding, this compound is vital for the recognition of alanine codons. Studies have demonstrated that a tRNA for alanine with cmo5U at the wobble position (tRNAAlacmo5UGC) can read all four alanine codons (GCU, GCC, GCA, GCG) nih.govresearchgate.netnih.gov. In vivo experiments monitoring A-site selection rates revealed that the presence of cmo5U34 stimulated the reading of the GCU codon nih.govresearchgate.net. The viability of a S. enterica mutant strain that solely depends on tRNAAlacmo5UGC for alanine incorporation provides strong evidence for its ability to decode the entire alanine codon box nih.gov.
Table 2: Codon Recognition by Alanine tRNA with cmo5U
| Codon | Recognized by tRNAAlacmo5UGC |
|---|---|
| GCU | Yes |
| GCC | Yes |
| GCA | Yes |
This compound's Role in Valine Codon Recognition
The post-transcriptional modification of uridine to this compound (cmo5U) at the wobble position (position 34) of transfer RNA (tRNA) significantly expands the decoding capacity of tRNA, particularly for the four-fold degenerate codons. nih.gov In E. coli, the valine codon box is decoded by two distinct tRNAs: tRNAVal(GAC) and tRNAVal(cmo5UAC). nih.gov The presence of cmo5U at position 34 allows a single tRNA to decode all four valine codons (GUU, GUC, GUA, GUG). nih.govnih.gov
Structural studies involving the anticodon stem-loop (ASL) of tRNAVal containing cmo5U (ASLValcmo5UAC) bound to all four valine codons within the ribosomal decoding site have provided critical insights. nih.gov These studies revealed that cmo5U forms stable base pairs with all four corresponding bases at the wobble position. nih.gov In vivo experiments in mutant Salmonella enterica strains lacking other tRNA isoacceptors confirm that cmo5U is required for the recognition of A, G, U, and C in the third codon position. nih.govnih.gov This expanded capability ensures that a single tRNA species can incorporate valine in response to any of its four codons. nih.gov The modification facilitates this by pre-structuring the anticodon loop, which enhances its ability to bind to near-cognate codons. nih.gov
Distinct Decoding Properties in Threonine and Other Family Boxes
While cmo5U confers the ability to read all four codons in several family boxes, this function is not universal across all tRNAs containing the modification. Studies using S. enterica mutants, engineered to possess only the cmo5U-containing tRNA for specific amino acids, have revealed distinct decoding patterns. nih.govnih.govdiva-portal.org
For the proline, alanine, and valine family codon boxes, the tRNAs containing cmo5U were able to read all four codons, including those ending in C. nih.govnih.govdiva-portal.org This was an unexpected finding, as previous predictions suggested that cmo5U would not pair with cytosine. nih.gov However, the corresponding tRNA for threonine (tRNAThr) containing cmo5U does not share this ability and cannot decode all four threonine codons. nih.govnih.govdiva-portal.org This indicates that the decoding properties of cmo5U are context-dependent, influenced by the specific tRNA identity or other surrounding factors. In addition to valine, proline, and alanine, cmo5U or its methylester derivative is also found in tRNAs for serine and leucine (B10760876) in S. enterica. nih.govresearchgate.net
| Amino Acid Family Box | tRNA with cmo5U Reads All Four Codons (in vivo) | Reference |
| Valine | Yes | nih.govdiva-portal.org |
| Alanine | Yes | nih.govdiva-portal.org |
| Proline | Yes | nih.govdiva-portal.org |
| Threonine | No | nih.govnih.govdiva-portal.org |
Molecular Mechanisms of cmo5U-Mediated Base Pairing
Formation of Anionic Watson-Crick Like cmo5U-G Base Pairs
The mechanism by which cmo5U pairs with guanine (B1146940) has been a subject of detailed investigation. Initially, it was proposed that the modification promotes the formation of a Watson-Crick-like base pair through a shift in the tautomeric equilibrium of the uridine base to its enol form (cmo5Uenol-G). nih.govnih.gov This geometry would allow for three hydrogen bonds, mimicking a standard G-C pair. nih.gov
However, more recent and detailed investigations using solution NMR spectroscopy have challenged this model. nih.govresearchgate.net These studies revealed that at a neutral pH, the cmo5U modification instead promotes the transient formation of an anionic Watson-Crick-like cmo5U⁻-G base pair. nih.govresearchgate.net In this configuration, the uridine base is deprotonated, carrying a negative charge that facilitates the interaction with guanine. nih.govresearchgate.net This finding suggests that the expanded decoding of G-ending codons is mediated by this anionic species rather than the enol tautomer. nih.gov This type of anionic G-U pairing has also been observed in other highly conserved positions in bacterial ribosomal RNA, even in the absence of modification, highlighting its structural significance. researchgate.netnih.gov
Influence of the 5-Oxyacetate Group on Wobble Base Pair Stability
The 5-oxyacetate group of cmo5U plays a crucial role in stabilizing the wobble interaction through several mechanisms. A key factor is the formation of an intramolecular hydrogen bond between the ether oxygen (O5) of the modification and the 2'-hydroxyl group (2'-OH) of the preceding nucleotide, U33. nih.govnih.gov This interaction constrains the conformation of the anticodon loop, "locking" the wobble nucleoside into a position that is favorable for Watson-Crick-like pairing. nih.govnih.gov This pre-structuring of the anticodon loop helps overcome the energetic cost associated with otherwise unfavorable pyrimidine-pyrimidine pairings, such as cmo5U-U and cmo5U-C. nih.gov
The side chain also influences the sugar pucker of the ribose ring. The cmo5U modification favors a C2'-endo conformation, which is more flexible and allows for pairing with A, G, and U. nih.gov Furthermore, the negatively charged 5-oxyacetate side chain can interact with the similarly charged phosphate (B84403) group of the adjacent nucleotide (G4 in a model hairpin structure), which can lead to a destabilization of the 5'-preceding base pair. nih.govresearchgate.net
Contributions to Translational Fidelity and Efficiency
The cmo5U modification is critical for both the efficiency and fidelity of translation. The primary function of translational fidelity mechanisms is the recognition of the correct Watson-Crick base pair geometry in the ribosomal decoding center. nih.gov The ability of cmo5U to form Watson-Crick-like pairs with multiple bases, particularly G, enhances the efficiency of decoding. nih.govnih.gov
Comparative Functional Analysis with Other Wobble Modifications
The function of this compound can be better understood when compared with other modified and unmodified nucleosides at the wobble position.
Distinctions from 5-Methoxyuridine (B57755) (mo5U) and 5-Methoxycarbonylmethoxyuridine (mcmo5U)
This compound (cmo5U), 5-methoxyuridine (mo5U), and 5-methoxycarbonylmethoxyuridine (mcmo5U) are all modified nucleosides found at the wobble position (position 34) of tRNA, playing crucial roles in the accuracy and efficiency of protein synthesis. However, they exhibit distinct structural, biosynthetic, and functional characteristics, particularly in their distribution across different bacterial lineages and their specific roles in decoding.
Derivatives of 5-hydroxyuridine (ho5U), such as mo5U and cmo5U, are widespread modifications in the wobble position of bacterial tRNA and are thought to improve the fidelity of translation by the ribosome. nih.gov In Gram-negative bacteria, the final step in the biosynthesis of cmo5U from ho5U involves the unique metabolite carboxy S-adenosylmethionine (Cx-SAM) and the carboxymethyl transferase CmoB. nih.gov In contrast, the corresponding position in the tRNA of Gram-positive bacteria is mo5U, where the methyl group is derived from S-adenosylmethionine (SAM) and attached by a methyltransferase. nih.gov
A key distinction lies in their typical presence in different bacterial groups. This compound and its methyl ester derivative, 5-methoxycarbonylmethoxyuridine (mcmo5U), are characteristic modifications for Gram-negative bacteria such as Escherichia coli and Salmonella enterica. researchgate.netgenesilico.plgenesilico.pl Conversely, 5-methoxyuridine (mo5U) is predominantly found in Gram-positive bacteria like Bacillus subtilis. genesilico.plgenesilico.plgenesilico.pl
The biosynthetic pathways of these modified uridines are interconnected. In Salmonella enterica, a null mutation in the cmoA gene, which is involved in the synthesis of cmo5U, leads to the accumulation of tRNAs containing mo5U and its precursor, 5-hydroxyuridine (ho5U). nih.govnih.govdiva-portal.org This suggests a common biosynthetic origin, with ho5U serving as a precursor for both mo5U and cmo5U. nih.gov In Gram-negative bacteria, cmo5U can be further methylated by the enzyme CmoM to form mcmo5U. oup.comnih.gov Specifically, in E. coli, mcmo5U is the major modification in tRNAAla1, tRNASer1, tRNAPro3, and tRNAThr4, while cmo5U is primarily found in tRNALeu3 and tRNAVal1. researchgate.netnih.gov
Functionally, both cmo5U and mcmo5U are known to expand the decoding capabilities of tRNA, allowing for non-Watson-Crick base pairing with guanosine and pyrimidines at the third position of codons. nih.gov This enables a single tRNA species to recognize multiple codons, including all four codons in some family codon boxes. nih.gov For instance, tRNAPro containing cmo5U in Salmonella enterica can unexpectedly read all four proline codons (CCU, CCC, CCA, and CCG). nih.govdiva-portal.org The presence of cmo5U is particularly important for the efficient decoding of G-ending codons. nih.govnih.govresearchgate.net
| Characteristic | This compound (cmo5U) | 5-Methoxyuridine (mo5U) | 5-Methoxycarbonylmethoxyuridine (mcmo5U) |
|---|---|---|---|
| Typical Bacterial Lineage | Gram-negative bacteria (e.g., E. coli, S. enterica) researchgate.netgenesilico.plgenesilico.pl | Gram-positive bacteria (e.g., B. subtilis) genesilico.plgenesilico.plgenesilico.pl | Gram-negative bacteria (e.g., E. coli) researchgate.netnih.gov |
| Biosynthetic Precursor | 5-hydroxyuridine (ho5U) nih.gov | 5-hydroxyuridine (ho5U) nih.gov | This compound (cmo5U) oup.comnih.gov |
| Key Biosynthetic Enzyme | CmoB nih.gov | TrmR nih.gov | CmoM oup.comnih.gov |
| Primary Function | Expands decoding of codons, critical for reading G-ending codons nih.govnih.govnih.govresearchgate.net | Enhances translational fidelity nih.gov | Expands decoding capabilities, prevents frameshifting oup.comnih.gov |
Functional Divergence of Modified Uridines at the Wobble Position
The modification of uridine at the wobble position (U34) of the tRNA anticodon is a nearly universal strategy in all domains of life to modulate codon recognition and ensure the fidelity and efficiency of translation. nih.gov Unmodified uridine at this position has a limited decoding capacity, typically pairing with A and G in the third position of the codon according to the classical wobble hypothesis. nih.gov However, this is rarely the case in biological systems, as U34 is almost always modified. nih.gov These modifications are critical for expanding the decoding potential of tRNAs, allowing them to read codons that would otherwise be unrecognized or read inefficiently.
The chemical nature of the modification at position 34 dictates the specific codon recognition patterns. For instance, the presence of this compound (cmo5U) or its derivatives in the anticodons of tRNAs in Gram-negative bacteria allows a single tRNA to decode all four codons in a degenerate codon box. nih.gov This expanded decoding is crucial for translating the genetic code efficiently. Studies on Salmonella enterica have shown that tRNAs containing cmo5U can read not only A-, G-, and U-ending codons as predicted by earlier models, but also C-ending codons in vivo. nih.govdiva-portal.org This demonstrates a significant functional divergence from the capabilities of unmodified uridine.
The functional importance of these modifications is underscored by the consequences of their absence. A deficiency in cmo5U can lead to reduced efficiency in reading specific codons. nih.gov For example, in S. enterica, the presence of cmo5U stimulates the reading of CCU and CCC (Proline), GCU (Alanine), and GUC (Valine) codons. nih.govresearchgate.net Unexpectedly, cmo5U is critical for the efficient decoding of G-ending codons for proline, alanine, and valine. nih.govnih.govresearchgate.net The terminal methyl group of 5-methoxycarbonylmethoxyuridine (mcmo5U), a derivative of cmo5U, has been shown to contribute to preventing frameshift errors during the decoding of the GCG codon for alanine. oup.com
The structural basis for this functional divergence lies in how the modifications influence the conformation of the anticodon loop. The side chain of cmo5U, for instance, affects the puckering of the ribose ring, which in turn influences the base-pairing properties of the wobble nucleotide. nih.gov This allows for stable, albeit non-Watson-Crick, interactions with all four bases (A, G, U, and C) in the third position of the codon within the ribosomal A-site. nih.gov
In eukaryotes, a different set of modifications on wobble uridine, such as 5-methoxycarbonylmethyl (mcm5) and 5-carbamoylmethyl (ncm5) groups, serve a similar purpose of modulating translational decoding. nih.gov The absence of these modifications does not necessarily lead to a decrease in the abundance or aminoacylation of the tRNA but affects their decoding properties. nih.gov This highlights a conserved evolutionary pressure to modify wobble uridine to optimize protein synthesis. nih.gov
Genetic and Cellular Implications of Uridine 5 Oxyacetic Acid Modification
Phenotypic Consequences of cmo5U Deficiency in Mutants (e.g., cmoA, cmoB mutants)
Mutants deficient in the biosynthesis of cmo5U, such as those with mutations in the cmoA and cmoB genes, exhibit distinct and measurable phenotypic changes. These genes encode enzymes essential for the conversion of 5-hydroxyuridine (B57132) (ho5U) to cmo5U. Specifically, CmoA and CmoB are involved in the synthesis of the carboxymethyl donor, carboxy-S-adenosyl-L-methionine (cxSAM), and the subsequent transfer of the carboxymethyl group to ho5U, respectively. researchgate.netfrontiersin.org
A primary consequence of cmo5U deficiency in cmoA and cmoB mutants is a notable reduction in growth rates. nih.gov In Salmonella enterica, null mutations in cmoA or cmoB lead to the accumulation of precursor modifications (5-methoxyuridine and ho5U in cmoA mutants, and ho5U in cmoB mutants) and a decreased ability of the affected tRNAs to efficiently decode their target codons. mdpi.commicrobialcell.com This is particularly evident in strains where a single tRNA with a cmo5U modification is responsible for reading all four codons in a degenerate codon box. For instance, in a strain relying solely on tRNAPro(cmo5UGG) to read all four proline codons, the absence of cmo5U results in a 16%–27% reduction in growth rate across different media. nih.gov This growth defect highlights the importance of cmo5U in maintaining translational efficiency sufficient for normal cellular proliferation.
Interactive Data Table: Growth Rate Reduction in cmo5U-Deficient Mutants
| Mutant Strain | Precursor Modification Accumulated | Growth Rate Reduction (%) |
| cmoA1 | 5-methoxyuridine (B57755) (mo5U) and 5-hydroxyuridine (ho5U) | 16-27 |
| cmoB2 | 5-hydroxyuridine (ho5U) | 16-27 |
Data derived from studies on Salmonella enterica strains dependent on tRNAPro(cmo5UGG) for proline codon decoding. nih.gov
While the concept of suppressor mutations involves a second mutation alleviating the phenotypic effects of a primary mutation, direct evidence for specific suppressor mutations that fully rescue the growth defects of cmo mutants is not extensively documented in the available literature. nih.govresearchgate.net However, phenotypic rescue can be conceptualized through compensatory mechanisms. For instance, in Myxococcus xanthus, a suppressor mutation in a chemotaxis-related gene (cheW7) was found to restore exopolysaccharide production in a difA mutant, demonstrating that genetic suppression can occur through functionally related pathways. researchgate.net In the context of cmo5U deficiency, a hypothetical suppressor mutation might occur in a gene that enhances the efficiency of the remaining unmodified or hypomodified tRNAs, or in a ribosomal protein that increases the tolerance for non-standard codon-anticodon interactions. The restoration of cmo5U synthesis through the provision of necessary metabolites, such as shikimic acid in certain aro mutants, can also be considered a form of phenotypic rescue. nih.gov
Impact on Ribosomal Frameshifting and Translational Accuracy
The cmo5U modification at the wobble position is crucial for maintaining the correct reading frame during translation. Its absence can lead to an increase in +1 ribosomal frameshifting, a phenomenon where the ribosome shifts one nucleotide forward on the mRNA, resulting in the synthesis of a non-functional protein. In Salmonella enterica, the presence of cmo5U in tRNAPro(cmo5UGG) is essential for preventing frameshifting at a CCC-U sequence. nih.govmdpi.commicrobialcell.com The modification enhances the stability of the codon-anticodon pairing, ensuring that the ribosome advances precisely three nucleotides at a time.
Furthermore, cmo5U contributes significantly to translational accuracy by expanding the decoding capacity of tRNAs. nih.govresearchgate.net The oxyacetic acid moiety allows for non-Watson-Crick base pairing with G, U, and A at the third codon position, a capability not afforded by unmodified uridine (B1682114). nih.gov This expanded decoding is critical for the efficient translation of codons in highly degenerate "family codon boxes," where all four codons specify the same amino acid. nih.gov The absence of cmo5U restricts the decoding ability of the tRNA, leading to translational pausing and potential errors. For example, tRNAPro(cmo5UGG) with cmo5U can read all four proline codons (CCU, CCC, CCA, and CCG), whereas in its unmodified state, its efficiency, particularly for the C- and U-ending codons, is significantly reduced. nih.govmdpi.commicrobialcell.com
Regulatory Mechanisms Influencing cmo5U Levels
The cellular concentration of cmo5U is not static but is subject to regulatory mechanisms that adjust its levels in response to the cell's physiological state and external environment.
The levels of cmo5U and its methylated derivative, 5-methoxycarbonylmethoxyuridine (mcmo5U), can fluctuate depending on the bacterial growth phase. nih.gov In Escherichia coli, the terminal methylation of cmo5U to mcmo5U in tRNAPro3 is significantly lower during the early logarithmic phase (around 30%) and increases to nearly 100% in the late logarithmic and stationary phases. nih.gov This suggests a regulatory mechanism that links the modification status of tRNA to the metabolic state of the cell. The slower growth rate in the stationary phase may allow for the accumulation of fully modified tRNAs. In contrast, other tRNAs, such as tRNAThr4, maintain a fully modified state with mcmo5U across all growth phases.
Interactive Data Table: Growth Phase-Dependent mcmo5U Modification in E. coli tRNAPro3
| Growth Phase | mcmo5U Modification Level (%) |
| Early Logarithmic | ~30 |
| Late Logarithmic | Approaching 100 |
| Stationary | ~100 |
Data reflects the terminal methylation frequency of cmo5U to mcmo5U. nih.gov
The synthesis of cmo5U is also influenced by environmental and nutritional factors. The biosynthetic pathway for cmo5U is linked to the synthesis of aromatic amino acids, as chorismic acid is a precursor for the carboxymethyl donor. nih.gov Consequently, mutants with defects in the aromatic amino acid biosynthetic pathway (aro mutants) are deficient in cmo5U. nih.gov The synthesis of cmo5U can be restored in some of these mutants by supplementing the growth medium with shikimic acid, demonstrating a direct nutritional link. nih.gov
Environmental stressors also play a role in modulating tRNA modifications. For instance, Mycobacterium bovis has been shown to alter its levels of cmo5U in response to hypoxic conditions. frontiersin.org This suggests that bacteria can adapt their translational machinery to changing oxygen availability by modulating the modification status of their tRNAs. The dynamic nature of tRNA modifications in response to stressors like temperature, pH, and nutrient availability indicates that these modifications are part of a broader adaptive response to ensure cellular homeostasis.
Interplay with Other tRNA Modification Pathways and Cellular Homeostasis
The modification of uridine to uridine-5-oxyacetic acid (cmo5U) at the wobble position (position 34) of tRNA is part of a complex network of post-transcriptional modifications essential for accurate and efficient protein synthesis. nih.govoup.com The cmo5U pathway does not operate in isolation; it is interconnected with other modification pathways, and its status has significant implications for cellular homeostasis.
The biosynthesis of cmo5U is a multi-step enzymatic process. frontiersin.org In Gram-negative bacteria, the pathway begins with the hydroxylation of U34 to 5-hydroxyuridine (ho5U). oup.comnih.gov Subsequently, the CmoB enzyme converts ho5U to 5-methoxyuridine (mo5U), which is then converted to cmo5U by the CmoA enzyme. nih.gov This pathway can be further extended. In certain tRNAs, cmo5U is methylated by the SAM-dependent methyltransferase CmoM to create its methyl ester, 5-methoxycarbonylmethoxyuridine (mcmo5U). nih.govoup.comresearchgate.net A novel, minor modification, 5-methoxycarbonylmethoxy-2′-O-methyluridine (mcmo5Um), has also been identified in tRNA(Ser1), indicating a further step involving 2'-O-methylation. nih.gov
The interplay of these modifications is crucial for maintaining the delicate balance of the cellular environment. The presence of cmo5U and its derivatives expands the decoding capacity of tRNAs, allowing a single tRNA to recognize multiple codons. nih.govnih.govnih.govresearchgate.netdiva-portal.orgnih.gov This expanded wobble pairing capability is vital for the efficient translation of the genetic code. nih.govnih.gov Disruption of the cmo5U pathway, leading to hypomodified tRNAs, can have significant consequences. For example, a deficiency in cmo5U can lead to reduced growth rates, demonstrating the importance of this modification for normal cellular function. nih.gov The intricate balance of these tRNA modifications, therefore, plays a critical role in ensuring translational fidelity and efficiency, which are central to cellular homeostasis.
| tRNA Species | Major Modification | Minor Modification |
| tRNA(Ala1) | mcmo5U | |
| tRNA(Ser1) | mcmo5U | mcmo5Um |
| tRNA(Pro3) | mcmo5U | |
| tRNA(Thr4) | mcmo5U | |
| tRNA(Leu3) | cmo5U | |
| tRNA(Val1) | cmo5U |
Genetic Engineering Approaches for Studying cmo5U Function in vivo
Genetic engineering has been a pivotal tool for elucidating the in vivo function of this compound and its biosynthetic pathway. By creating specific mutant strains of bacteria, such as Salmonella enterica and Escherichia coli, researchers have been able to investigate the consequences of the absence or alteration of cmo5U.
A primary strategy involves the creation of null mutations in the genes responsible for cmo5U synthesis. nih.gov Researchers have identified two key genes, cmoA and cmoB, involved in this process. nih.gov The creation of a cmoB null mutant results in the complete absence of cmo5U in tRNA; instead, the biosynthetic intermediate 5-hydroxyuridine (ho5U) accumulates. nih.govnih.gov Similarly, a cmoA null mutation leads to the accumulation of 5-methoxyuridine (mo5U) and ho5U in tRNA. nih.gov
By introducing these mutations into bacterial strains, scientists can directly observe the functional consequences of lacking fully modified cmo5U. For instance, studies have been conducted on strains where the sole tRNA responsible for reading all four codons in a specific family box (e.g., for proline) is the one that normally contains cmo5U. nih.govnih.govresearchgate.netdiva-portal.orgnih.govdiva-portal.org Comparing the growth rates and translational fidelity of these strains with and without the cmoA or cmoB mutations provides direct evidence for the role of cmo5U. nih.govnih.gov
These genetic manipulation studies have revealed that:
tRNA containing cmo5U can read all four codons in the proline, alanine (B10760859), and valine family boxes. nih.govresearchgate.netdiva-portal.orgnih.govdiva-portal.org
The presence of cmo5U is unexpectedly critical for the efficient decoding of G-ending codons for proline, alanine, and valine. nih.govresearchgate.netdiva-portal.orgnih.gov
Hypomodified tRNAs (containing ho5U instead of cmo5U) lead to a reduction in the efficiency of reading all four codons and can result in reduced growth rates. nih.govnih.govdiva-portal.org
Furthermore, a luciferase reporter assay based on a +1 frameshift construct has been used to demonstrate that the terminal methylation of cmo5U to mcmo5U contributes to the decoding ability of tRNA(Ala1). nih.gov These genetic engineering approaches, by allowing for the precise manipulation of the tRNA modification pathway, have been instrumental in defining the critical role of cmo5U in expanding codon recognition and ensuring efficient protein synthesis in vivo.
| Gene | Encoded Protein | Function in cmo5U Biosynthesis |
| cmoA | CmoA | Involved in the conversion of mo5U to cmo5U |
| cmoB | CmoB | Converts ho5U to mo5U |
| cmoM | CmoM | Methylates cmo5U to form mcmo5U |
Advanced Methodologies for Uridine 5 Oxyacetic Acid Research
In vivo Assays for Decoding Efficiency and Codon Recognition
In vivo assays are critical for understanding the biological function of cmo⁵U in a cellular context. By manipulating the genetic makeup of organisms like Salmonella enterica, researchers can directly observe the consequences of the absence or alteration of this modification on translational processes.
A-site selection assays are powerful in vivo tools used to measure the rate at which an aminoacyl-tRNA is accepted into the ribosome's A-site for a specific mRNA codon. Studies have utilized this technique to decode the function of cmo⁵U in tRNA anticodons. In S. enterica, mutants deficient in cmo⁵U synthesis (e.g., cmoB mutants) were created to assess the role of the modification.
Research has shown that while the original wobble hypothesis predicted that a uridine (B1682114) at the wobble position would recognize A- and G-ending codons, the reality for modified uridines is more complex. A-site selection rate monitoring revealed that the presence of cmo⁵U at position 34 (cmo⁵U34) significantly stimulated the reading of specific codons for Proline (CCU, CCC), Alanine (B10760859) (GCU), and Valine (GUC). A key and unexpected finding from these assays was that cmo⁵U is critical for the efficient decoding of G-ending codons in the proline, alanine, and valine codon families. This suggests that while a guanine (B1146940) in the tRNA wobble position can pair with a uridine in the mRNA, the reverse pairing (U34 in tRNA with G in mRNA) necessitates the cmo⁵U modification for optimal efficiency.
Table 1: Effect of cmo⁵U Deficiency on Codon Recognition in S. enterica
| Amino Acid | Codon Family | Finding from A-site Selection Assays | Citation |
|---|---|---|---|
| Proline | CCN | cmo⁵U34 stimulated the reading of CCU and CCC codons. Critical for efficient decoding of the G-ending codon. | |
| Alanine | GCN | cmo⁵U34 stimulated the reading of the GCU codon. Critical for efficient decoding of the G-ending codon. | |
| Valine | GUN | cmo⁵U34 stimulated the reading of the GUC codon. Critical for efficient decoding of the G-ending codon. |
Reading frame maintenance is essential for the synthesis of functional proteins. Frameshifting reporter systems, often utilizing dual-luciferase or lacZ reporters, are employed to measure the frequency of ribosomal slippage events. The efficiency of codon recognition by tRNA directly impacts the speed of translation and the likelihood of such errors.
Studies on the function of cmo⁵U in tRNAProcmo5UGG have used frameshift analysis to probe its role. By introducing mutations into the cmo⁵U biosynthetic genes (cmoA or cmoB) in strains relying solely on this tRNA for proline decoding, researchers could assess the impact of its hypomodification. One key observation was that the presence of 5-hydroxyuridine (B57132) (ho⁵U) in place of cmo⁵U in tRNAProcmo5UGG led to a decrease in +1 frameshifting at CCC codons. This finding suggests that the fully modified cmo⁵U nucleoside is crucial for maintaining the correct reading frame, and its absence may alter the kinetics of translation at specific codons, thereby influencing ribosomal fidelity.
Biochemical and Biophysical Characterization Techniques
Biochemical and biophysical methods provide quantitative and structural data that complement the findings from in vivo assays. These techniques are essential for identifying and quantifying cmo⁵U and for understanding its chemical properties.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of modified nucleosides from tRNA. The method involves the enzymatic digestion of total tRNA into its constituent nucleosides, which are then separated and quantified using a reverse-phase HPLC column coupled with a UV detector.
This methodology has been instrumental in characterizing the biosynthetic pathway of cmo⁵U. By creating null mutations in genes suspected to be involved in the modification pathway (e.g., cmoA, cmoB), researchers can analyze the resulting nucleoside profiles. For example, analysis of tRNA from a cmoB null mutant revealed the absence of cmo⁵U and the accumulation of its precursor, 5-hydroxyuridine (ho⁵U). Similarly, a cmoA null mutant was found to accumulate 5-methoxyuridine (B57755) (mo⁵U) and ho⁵U. These HPLC-based findings allowed for the proposal of a biosynthetic pathway for cmo⁵U.
Table 2: Nucleoside Composition in S. enterica cmo Mutants Determined by HPLC
| Strain Genotype | Key Uridine Modification Detected | Inferred Role of Gene | Citation |
|---|---|---|---|
| Wild Type | Uridine-5-oxyacetic acid (cmo⁵U) | N/A | |
| cmoA null mutant | 5-methoxyuridine (mo⁵U), 5-hydroxyuridine (ho⁵U) | CmoA is likely involved in the conversion of mo⁵U to cmo⁵U. |
Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and structural confirmation of RNA modifications. By providing a highly accurate mass-to-charge ratio, MS can confirm the chemical identity of nucleosides isolated from tRNA. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS, making it a powerful platform for nucleoside analysis.
The identity of this compound can be confirmed by comparing its mass spectrum with that of a chemically synthesized standard. This technique is crucial for validating the results from HPLC analysis and for discovering novel modification
Computational Modeling and Simulation Approaches
Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations
Quantum mechanical (QM) and hybrid QM/MM methods are powerful computational tools for investigating the electronic structure, reactivity, and energetics of molecules at an atomic level. nih.gov While specific QM/MM studies focused exclusively on this compound (cmo⁵U) are not extensively documented in the reviewed literature, the application of these methods is crucial for understanding the unique chemical properties conferred by the 5-oxyacetic acid modification.
QM calculations can elucidate the intrinsic properties of the cmo⁵U nucleoside, such as its preferred tautomeric states (e.g., enol vs. keto forms), electrostatic potential, and the acidity of its protons. wuxiapptec.comresearchgate.net The tautomeric state is particularly relevant for its wobble pairing capabilities. For instance, the formation of alternative base pairs, such as a Watson-Crick-like pairing between a tautomeric form of cmo⁵U and a guanine base, is a hypothesis that can be rigorously tested using QM. researchgate.net Such calculations provide insights into the relative energies of different tautomers and the barriers for their interconversion. wuxiapptec.com
QM/MM simulations place the quantum mechanically treated region (e.g., the cmo⁵U nucleoside and the interacting codon base) within the larger molecular mechanical environment of the ribosome or an RNA duplex. surrey.ac.uk This approach allows for the modeling of enzymatic reactions or, in this context, the detailed energetics of codon-anticodon pairing, including the influence of the surrounding biological matrix. A key finding from experimental NMR studies that warrants further QM/MM investigation is the observation that cmo⁵U promotes the transient formation of an anionic Watson-Crick-like cmo⁵U⁻-G base pair at neutral pH, rather than a pair involving the enol tautomer. researchgate.net QM/MM calculations could model this state to clarify the electronic charge distribution and the geometric and energetic factors that favor the formation of this anionic species over other potential pairing conformations.
Molecular Dynamics (MD) Simulations of RNA-Ligand Interactions
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-resolved behavior of biological macromolecules, providing detailed insights into their conformational dynamics and interactions. nih.govarxiv.orgnih.gov For this compound, MD simulations are essential for understanding how this modification influences the structure and flexibility of the tRNA anticodon loop and the dynamics of its interaction with mRNA in the ribosome.
By incorporating a parameterized cmo⁵U residue into an RNA duplex or a larger ribosome-tRNA-mRNA model, MD simulations can explore several key questions:
Hydration and Ion Environment: The carboxylate group of cmo⁵U is anionic at physiological pH, leading to distinct interactions with water molecules and solvated ions (e.g., Mg²⁺) in the local environment. MD simulations can map the structure of this solvation shell and identify persistent ion-binding sites that may be critical for stabilizing a specific anticodon conformation. nih.gov
Codon-Anticodon Dynamics: MD simulations can model the process of codon recognition, tracking the stability and dynamics of hydrogen bonds formed between cmo⁵U and corresponding bases (A, G, U) in the third "wobble" position of the mRNA codon. genesilico.plnih.gov This allows for a dynamic assessment of the wobble hypothesis for this modified base, going beyond static models to explore the flexibility and lifetime of different base pairing geometries. Commonly used force fields for such simulations include AMBER and CHARMM, which have been refined for nucleic acid systems. nih.govresearchgate.net
While specific, large-scale MD simulation studies on cmo⁵U-containing RNA were not prominent in the surveyed literature, the methodology holds the potential to bridge experimental data with a dynamic, atomic-level understanding of how cmo⁵U expands codon recognition.
Genetic Manipulation and Mutagenesis for Biosynthetic Pathway Elucidation
The elucidation of the biosynthetic pathway of this compound has been significantly advanced through genetic manipulation and mutagenesis studies, primarily in the bacterium Salmonella enterica. nih.govnih.govresearchgate.net By creating targeted gene knockouts (null mutations) and observing the resulting phenotypes and biochemical changes, researchers have identified key enzymes involved in its formation.
Two genes, designated cmoA and cmoB, were identified as crucial for the synthesis of cmo⁵U. nih.gov
The Role of cmoB: Strains constructed with a null mutation in the cmoB gene were found to completely lack cmo⁵U in their tRNA. Instead, they accumulated its biosynthetic precursor, 5-hydroxyuridine (ho⁵U). nih.gov This finding strongly implicates the CmoB protein as the enzyme responsible for converting ho⁵U to a subsequent intermediate.
The Role of cmoA: A null mutation in the cmoA gene resulted in the accumulation of both 5-methoxyuridine (mo⁵U) and ho⁵U, suggesting its involvement in a later step of the pathway. nih.gov
Based on these genetic studies, a biosynthetic pathway was proposed: Uridine (U) → 5-hydroxyuridine (ho⁵U) → 5-methoxyuridine (mo⁵U) → this compound (cmo⁵U)
The functional consequence of disrupting this pathway was assessed by analyzing the growth rates and decoding efficiency of the mutant strains, particularly in genetic backgrounds where a cmo⁵U-containing tRNA was the sole tRNA responsible for reading all four codons in a specific family box (e.g., proline). nih.govnih.gov The results demonstrated that the absence of cmo⁵U (and the presence of ho⁵U instead) leads to a significant reduction in the efficiency of reading codons ending in U and C, confirming the critical role of the complete modification in wobble decoding. nih.gov
| Strain Genotype | Modification at Wobble Position (U34) | Key Phenotypic Observation | Reference |
|---|---|---|---|
| Wild-type | cmo⁵U | Normal growth and efficient reading of Pro, Ala, and Val codons. | nih.gov |
| ΔcmoB | ho⁵U (precursor) | Reduced growth rate when a cmo⁵U-tRNA is essential for decoding. | nih.gov |
| ΔcmoB in specific tRNA backgrounds | ho⁵U | Reduced efficiency in reading CCU/CCC (Pro), GCU (Ala), and GUC (Val) codons. Critical for efficient decoding of G-ending codons. | nih.govnih.gov |
Development of Isotope-Labeled cmo⁵U Variants for Structural Studies
To overcome the challenges of studying the transient and dynamic nature of RNA interactions with standard biochemical methods, researchers have developed isotope-labeled variants of modified nucleosides for use in advanced structural biology techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
A stable isotope-labeled version of the cmo⁵U RNA building block (a phosphoramidite) was chemically synthesized for incorporation into RNA oligonucleotides. researchgate.net This synthesis represents a critical technological step, enabling detailed structural and dynamic analysis of cmo⁵U within a defined RNA sequence context.
In a key study, the ¹⁵N₂-labeled cmo⁵U phosphoramidite (B1245037) was used to synthesize an RNA hairpin. This allowed for the application of relaxation dispersion NMR, a technique sensitive to conformational exchanges occurring on the microsecond-to-millisecond timescale. The study aimed to probe the presumed formation of a Watson-Crick-like cmo⁵Uenol-G base pair, a hypothesized mechanism for its expanded decoding capability. researchgate.net
The research yielded a surprising result:
At neutral pH, the modification was found to promote the transient formation of an anionic Watson-Crick-like cmo⁵U⁻-G base pair . researchgate.net
This was contrary to the long-held hypothesis that pairing would occur via the neutral enolic tautomer of the base.
The study determined that the pKa of the imino proton (H3) in cmo⁵U is 8.7, which is nearly ten times more acidic than in unmodified uridine. This increased acidity favors the deprotonated, anionic state, which is then capable of forming the observed transient base pair with guanine. researchgate.net
This work demonstrates the power of using custom-synthesized, isotope-labeled nucleosides to reveal previously invisible, transient states that are fundamental to the biological function of RNA modifications. The development of such labeled variants is crucial for accurately describing the structural and dynamic mechanisms underlying cmo⁵U-mediated wobble decoding.
Evolutionary Perspectives and Distribution of Uridine 5 Oxyacetic Acid
Conservation of cmo5U Modification in Prokaryotic Organisms
The biosynthesis and presence of uridine-5-oxyacetic acid are highly conserved across a wide range of prokaryotic organisms, highlighting its essential role in bacterial translation. This modification is particularly characteristic of Gram-negative bacteria. genesilico.pl In contrast, many Gram-positive bacteria, such as Bacillus subtilis, utilize a similar but distinct modification, 5-methoxyuridine (B57755) (mo5U), at the equivalent tRNA position. genesilico.plgenesilico.pl
The biosynthetic pathway for cmo5U has been extensively studied in model organisms like Escherichia coli and Salmonella enterica . It is a multi-step enzymatic process that begins with the hydroxylation of uridine (B1682114) at position 34 to form 5-hydroxyuridine (B57132) (ho5U). oup.comresearchgate.net This precursor is then converted to cmo5U by the sequential action of two key enzymes, CmoA and CmoB. nih.govnih.gov
CmoA is an enzyme that synthesizes a unique carboxyl donor, carboxy-S-adenosyl-L-methionine (cx-SAM), from S-adenosyl-L-methionine (SAM) and prephenate. nih.govebi.ac.uk
CmoB then acts as a carboxymethyltransferase, utilizing cx-SAM to transfer a carboxymethyl group to ho5U, thereby forming cmo5U. oup.comnih.govebi.ac.uk
The genes encoding these enzymes, cmoA and cmoB, are conserved in many Gram-negative bacteria, underscoring the evolutionary importance of this tRNA modification pathway. nih.gov While the end product in Bacillus subtilis is mo5U, the initial step involving the formation of the ho5U precursor is also a conserved feature, indicating a common evolutionary origin for these related modifications. genesilico.plnih.gov
Table 1: Key Enzymes in cmo5U Biosynthesis in Gram-Negative Bacteria
| Enzyme | Gene | Function | Precursor | Product |
|---|---|---|---|---|
| CmoA | cmoA | Synthesizes the carboxymethyl donor | Prephenate + SAM | carboxy-S-adenosyl-L-methionine (cx-SAM) |
| CmoB | cmoB | Transfers the carboxymethyl group to ho5U | cx-SAM + 5-hydroxyuridine (ho5U) | This compound (cmo5U) |
Phylogenetic Distribution of cmo5U-containing tRNAs
The distribution of this compound is predominantly within the bacterial domain. genesilico.pl It is found at the wobble position of tRNAs that are responsible for decoding four-codon family boxes, where the first two nucleotides of the codon are the same, and any of the four nucleotides can occupy the third position.
In Salmonella enterica and Escherichia coli, cmo5U is present in tRNAs for amino acids such as Alanine (B10760859), Leucine (B10760876), Proline, Serine, Threonine, and Valine. nih.govnih.gov Specifically, it is found in tRNA species with a U at the wobble position (U34), which are tasked with reading codons ending in A, G, or U. nih.govgenesilico.pl In some instances, the cmo5U modification can be further methylated to form 5-methoxycarbonylmethoxyuridine (mcmo5U). nih.govresearchgate.net
The phylogenetic analysis reveals that cmo5U is a hallmark of Gram-negative bacteria. genesilico.pl While Gram-positive bacteria typically have mo5U instead, the underlying precursor, ho5U, is common to both, suggesting a divergence in the evolutionary pathway of this modification. genesilico.ploup.com The presence of cmo5U or its derivatives is rare in eukaryotes and archaea, which have evolved different strategies and a distinct set of modifications to manage wobble pairing and ensure translational fidelity.
**Table 2: Distribution of cmo5U in tRNAs of *E. coli***
| tRNA Species | Modification Status | Codons Recognized |
|---|---|---|
| tRNAAla1 | Primarily mcmo5U | GCN (Alanine) |
| tRNALeu3 | Primarily cmo5U | CUN (Leucine) |
| tRNAPro3 | mcmo5U (growth phase dependent) | CCN (Proline) |
| tRNASer1 | Primarily mcmo5U | UCN (Serine) |
| tRNAThr4 | Primarily mcmo5U | ACN (Threonine) |
| tRNAVal1 | Primarily cmo5U | GUN (Valine) |
Data compiled from multiple studies. nih.govresearchgate.net
Evolutionary Pressures and Advantages Conferred by cmo5U Modification
The evolution and maintenance of the cmo5U modification are driven by the strong selective pressure to optimize the speed and accuracy of protein synthesis. frontiersin.org The primary advantage conferred by cmo5U is its ability to expand the decoding capacity of a single tRNA molecule, a concept that revisits and refines Crick's original wobble hypothesis. genesilico.plnih.gov
Normally, an unmodified uridine at the wobble position can pair with adenosine (B11128) (A) and guanosine (B1672433) (G). However, the bulky side chain of cmo5U restricts the conformational flexibility of the anticodon loop, allowing it to form stable base pairs not only with A and G but also with uridine (U) in the third position of the mRNA codon. nih.govnih.gov This expanded pairing capability is critical for the efficient translation of all codons in a four-codon family box by a single tRNA isoacceptor. nih.govdiva-portal.org
Studies in Salmonella enterica have demonstrated that tRNAs containing cmo5U for proline, alanine, and valine can read all four corresponding codons, including those ending in cytosine (C). genesilico.plnih.gov The absence of this modification leads to reduced translation efficiency, particularly for codons ending in G, and can increase the frequency of frameshift errors. nih.govgenesilico.plnih.gov This indicates that cmo5U is crucial for maintaining the correct reading frame during translation.
Furthermore, the level of tRNA modifications, including cmo5U, can be dynamic and respond to environmental stressors. mdpi.com For example, in Mycobacterium bovis, the level of cmo5U increases in response to hypoxia, suggesting a role in adapting the cellular translation machinery to changing environmental conditions. mdpi.com This adaptability provides a significant evolutionary advantage, allowing bacteria to fine-tune protein synthesis to survive in diverse and challenging environments.
Comparative RNomics and Modomics Approaches to cmo5U Analysis
The study of RNA modifications on a systemic level has been revolutionized by the fields of RNomics (the study of all RNA molecules in a cell) and Modomics (the global analysis of RNA modifications). nih.gov These approaches utilize advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), to identify and quantify the vast array of modified nucleosides in a cell's entire tRNA population. researchgate.net
Comparative Modomics allows for a detailed analysis of the tRNA modification landscape across different species or under different growth conditions. By comparing the "tRNA mod-profiles" of Gram-negative bacteria like E. coli with Gram-positive bacteria like B. subtilis, researchers can confirm the phylogenetic distribution of cmo5U versus mo5U. mdpi.com Such analyses have been instrumental in identifying the genes responsible for these modifications, such as the discovery of the cmoA and cmoB genes. nih.govmdpi.com
Mass spectrometry-based techniques can precisely identify cmo5U and its derivatives (like mcmo5U) in fragments of specific tRNA molecules. nih.govresearchgate.net This allows for the quantification of modification levels at specific sites, revealing, for instance, that the methylation of cmo5U to mcmo5U in E. coli's tRNAPro3 is dependent on the growth phase of the cell culture. nih.gov
These high-throughput methods are essential for understanding the evolution of tRNA modification pathways. By comparing the genomes and tRNA modification patterns of diverse bacteria, scientists can trace the evolutionary history of enzymes like CmoA and CmoB and understand how these systems have been adapted or lost in different lineages. biorxiv.org This provides a powerful tool for exploring the functional consequences and evolutionary pressures that have shaped the complex world of RNA modifications.
Future Research Directions and Unanswered Questions
Elucidation of Remaining Uncharacterized Enzymes in cmo5U Biosynthesis
The biosynthetic pathway of cmo5U, while largely mapped out, still contains steps that are not fully characterized, presenting a significant avenue for future research. The pathway commences with the hydroxylation of uridine (B1682114) at position 34 (U34) to form 5-hydroxyuridine (B57132) (ho5U). While the enzymes TrhO and TrhP have been identified as responsible for this initial step, the precise catalytic mechanisms and the factors that regulate their activity are not completely understood nih.govmdpi.com. Further biochemical and structural studies are necessary to fully elucidate the enzymatic kinetics and substrate specificity of TrhO and TrhP.
Following the initial hydroxylation, the conversion of ho5U to cmo5U is a two-step process catalyzed by the enzymes CmoB and CmoA acs.orgresearchgate.net. CmoA is responsible for the synthesis of carboxy-S-adenosylmethionine (cxSAM), a unique carboxylated derivative of S-adenosylmethionine (SAM) acs.orgbiorxiv.org. Subsequently, CmoB transfers the carboxymethyl group from cxSAM to ho5U to form cmo5U acs.orgbiorxiv.org. While the general roles of CmoA and CmoB are established, questions remain regarding the potential involvement of other regulatory proteins or accessory factors that may modulate their activity or assembly into functional complexes. The identification and characterization of any such interacting partners will be crucial for a complete understanding of cmo5U biosynthesis.
The final step in the modification pathway for some tRNAs is the methylation of cmo5U to form 5-methoxycarbonylmethoxyuridine (mcmo5U), a reaction catalyzed by the methyltransferase CmoM mdpi.comresearchgate.net. Future work should focus on the regulatory mechanisms governing CmoM activity and its substrate specificity, which determines which cmo5U-containing tRNAs are further modified.
Table 1: Key Enzymes in cmo5U Biosynthesis and Areas for Future Research
| Enzyme | Function in cmo5U Pathway | Future Research Directions |
| TrhO/TrhP | Catalyze the initial hydroxylation of Uridine (U34) to 5-hydroxyuridine (ho5U). nih.govmdpi.com | - Detailed catalytic mechanisms. - Regulation of enzymatic activity. |
| CmoA | Synthesizes carboxy-S-adenosylmethionine (cxSAM). acs.orgbiorxiv.org | - Identification of potential regulatory partners. |
| CmoB | Transfers the carboxymethyl group from cxSAM to ho5U to form cmo5U. acs.orgbiorxiv.org | - Investigation of interactions with other proteins. |
| CmoM | Methylates cmo5U to form 5-methoxycarbonylmethoxyuridine (mcmo5U). mdpi.comresearchgate.net | - Mechanisms of substrate specificity and regulation. |
High-Resolution Structural Determination of cmo5U-Modified Ribosomes
A complete understanding of how cmo5U expands the decoding capacity of tRNA necessitates high-resolution structural information of the entire ribosome in complex with cmo5U-modified tRNA. To date, significant progress has been made through X-ray crystallographic studies of the 30S ribosomal subunit complexed with an anticodon stem-loop (ASL) containing cmo5U nih.gov. These studies, with resolutions between 2.8 and 3.1 Å, have been instrumental in revealing the structural basis for the expanded wobble pairing, demonstrating how cmo5U can form base pairs with all four nucleotides (A, G, U, and C) in the third position of the codon nih.gov.
A key finding from these structures is the observation of an unusual G-U base pair in a Watson-Crick-like geometry, which is proposed to involve an enol tautomeric form of the uridine base nih.gov. Furthermore, the modification appears to pre-structure the anticodon loop via an intramolecular hydrogen bond, which likely facilitates its versatile codon recognition nih.gov.
However, a significant unanswered question is how the dynamics of the full 70S ribosome accommodate these unconventional base pairings. While the interactions of the ASL within the 30S subunit are thought to be largely representative of the whole ribosome, high-resolution cryo-electron microscopy (cryo-EM) structures of the entire 70S ribosome bound to a cmo5U-modified tRNA are needed. Such studies would provide a more complete picture of the conformational changes in both the tRNA and the ribosome that enable the expanded decoding. Achieving resolutions that allow for the precise visualization of atomic interactions within the decoding center will be critical to fully appreciate the role of cmo5U in translational fidelity.
Comprehensive Systems-Level Analysis of cmo5U-Mediated Translational Regulation
The presence of cmo5U at the wobble position of tRNAs that decode four-codon family boxes strongly suggests a role in the global regulation of translation. Future research should focus on comprehensive systems-level analyses to delineate the full extent of cmo5U's impact on the proteome. Techniques such as ribosome profiling (Ribo-seq) and quantitative proteomics are powerful tools to investigate the genome-wide consequences of the presence or absence of cmo5U.
By comparing the ribosome occupancy and protein expression profiles of wild-type strains with those of mutants deficient in cmo5U biosynthesis (e.g., cmoA or cmoB knockouts), researchers can identify which specific codons and, consequently, which genes are most affected by this modification. This approach can reveal whether cmo5U-mediated translational regulation is biased towards certain functional classes of genes, such as those involved in stress response, metabolism, or virulence.
Initial studies have suggested that tRNA modifications, including the precursors to cmo5U, are integral to bacterial adaptation to environmental changes acs.orgnih.gov. For instance, in Pseudomonas aeruginosa, the absence of xo5U modifications has been linked to metabolic rerouting rather than to widespread changes in the proteome, suggesting a role for the modifying enzymes in sensing and responding to the metabolic state of the cell. A comprehensive systems-level analysis would provide a more detailed understanding of how cmo5U contributes to the fine-tuning of gene expression to support cellular homeostasis and adaptation.
Development of Novel Tools for Targeted Manipulation of cmo5U Modification
The ability to precisely control the levels and location of cmo5U is essential for dissecting its function. Currently, the primary method for manipulating cmo5U is through genetic modification of the biosynthetic enzymes. The creation of knockout or mutant strains of cmoA and cmoB has been invaluable for studying the consequences of cmo5U deficiency.
However, the development of novel tools that offer more refined temporal and spatial control over cmo5U modification represents a key future research direction. One promising avenue is the development of small molecule inhibitors that specifically target the enzymes in the cmo5U biosynthetic pathway. Such inhibitors would allow for the conditional depletion of cmo5U, enabling researchers to study the immediate effects of its absence without the need for genetic manipulation and the potential for compensatory mutations.
Another exciting prospect is the adaptation of CRISPR-Cas-based technologies for the targeted manipulation of RNA modifications. While currently developed for modifications like N6-methyladenosine (m6A), similar strategies could potentially be engineered to recruit cmo5U-modifying or -demodifying enzymes to specific tRNA transcripts. This would provide an unprecedented level of control for studying the function of cmo5U on individual tRNA species.
Investigation of Broader Physiological and Stress Response Roles Beyond Translation
Emerging evidence suggests that the physiological role of cmo5U extends beyond its canonical function in expanding codon recognition during translation. Future investigations should aim to uncover these broader roles, particularly in the context of stress responses, bacterial virulence, and metabolic regulation.
Furthermore, the biosynthesis of cmo5U is metabolically linked to the shikimate pathway, which produces chorismate, a precursor for aromatic amino acids. This connection suggests that the level of cmo5U modification could be responsive to the metabolic state of the cell, potentially acting as a sensor that couples translational regulation to nutrient availability. The absence of the modification can lead to a rerouting of metabolic flux, further highlighting the interplay between cmo5U and cellular metabolism. Investigating how different stress conditions, such as nutrient limitation, oxidative stress, or antibiotic exposure, impact the levels of cmo5U and the activity of its biosynthetic enzymes will be crucial for understanding its role in bacterial survival and adaptation.
Q & A
Q. What is the functional role of uridine-5-oxyacetic acid (cmo⁵U) in tRNA anticodons?
Methodological Answer: cmo⁵U expands tRNA decoding capacity by enabling wobble base pairing with multiple codons. Genetic studies using E. coli strains lacking cmo⁵U modification enzymes (e.g., cmoB mutants) demonstrated reduced ability to read G-ending codons. In vivo codon-reading assays, such as growth complementation under codon-restricted conditions, confirm that cmo⁵U allows tRNAs to decode all four proline codons (e.g., tRNAPro(cmo⁵UGG)) and mitigates translational errors .
Q. How is cmo⁵U identified and quantified in tRNA samples?
Methodological Answer: cmo⁵U is detected using mass spectrometry (MS) for precise modification profiling and carbon-13 NMR relaxation studies to assess its structural dynamics. For example, NMR studies on E. coli tRNA<sup>Val</sup> revealed that cmo⁵U at the wobble position (V34) exhibits local mobility, distinguishing it from rigid helical residues. MS workflows include enzymatic digestion of tRNA, chromatographic separation, and fragmentation pattern analysis .
Q. What experimental approaches validate the codon-pairing efficiency of cmo⁵U-modified tRNAs?
Methodological Answer: Ribosome profiling and in vitro translation assays with synthetic mRNAs containing controlled codon sequences are used. For instance, toe-printing assays measure ribosome stalling at specific codons in the absence of cmo⁵U, while luciferase reporter systems quantify misincorporation rates. Thermodynamic parameters of codon-anticodon interactions, calculated via UV melting or isothermal titration calorimetry, further validate pairing efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported codon-pairing efficiencies of cmo⁵U?
Methodological Answer: Discrepancies (e.g., variable recognition of U-ending codons) arise from context-dependent tRNA dynamics. To address this, combine single-molecule Förster resonance energy transfer (smFRET) to monitor real-time anticodon loop flexibility with cryo-EM structural analysis of ribosome-tRNA complexes. Studies show cmo⁵U’s solvent accessibility and local mobility (via NMR) influence pairing efficiency, particularly in non-optimal magnesium concentrations .
Q. What experimental designs elucidate the role of cmo⁵U in bacterial genome evolution?
Methodological Answer: Comparative genomics of bacteria with/without cmo⁵U biosynthesis pathways reveals codon usage bias (CUB) patterns. For example, E. coli strains with cmo⁵U-modified tRNALeuUAG exhibit reduced demand for redundant tRNA genes, as shown by ME-matrix metabolic models. Codon adaptation index (CAI) analysis and tRNA gene copy number correlations further link cmo⁵U to genome streamlining .
Q. How does cmo⁵U impact reverse transcription (RT) in RNA sequencing workflows?
Methodological Answer: cmo⁵U causes RT arrest due to steric hindrance, detectable via sequencing read truncation. To bypass this, use engineered RT enzymes (e.g., thermostable variants) or pre-treatment with glyoxal to block modification interactions. Error profiling at adjacent sites (e.g., A35 in tRNA) reveals elevated misincorporation rates, necessitating error-correction algorithms in sequencing pipelines .
Q. What strategies assess the evolutionary conservation of cmo⁵U’s role in translational fidelity?
Methodological Answer: Phylogenetic analysis of cmoB orthologs across bacterial lineages, coupled with ancestral sequence reconstruction, identifies conserved functional motifs. In vivo complementation assays in phylogenetically diverse hosts (e.g., Salmonella or Bacillus) test whether cmo⁵U’s decoding properties are lineage-specific or universal .
Q. How can researchers model the thermodynamic contribution of cmo⁵U to codon-anticodon interactions?
Methodological Answer: Use molecular dynamics (MD) simulations parameterized with NMR-derived rotational correlation times (e.g., 15–20 nsec for rigid residues vs. flexible cmo⁵U). Pair with free-energy calculations (e.g., MM-PBSA) to compare base-pairing stability with A/G/U-ending codons. Experimental validation via modified in vitro translation systems confirms computational predictions .
Data Contradiction and Validation Questions
Q. How to address conflicting reports on cmo⁵U’s ability to decode U-ending codons?
Methodological Answer: Divergent results stem from differing experimental conditions (e.g., Mg²⁺ concentration, pH). Systematically replicate assays under standardized buffers and use in vivo suppression assays with defined reporter codons. For example, lacZ complementation with U-ending codons in cmoB knockout strains quantifies decoding efficiency .
Q. What methods validate the structural impact of cmo⁵U on tRNA synthetase recognition?
Methodological Answer: Employ fluorescence polarization assays with fluorophore-labeled tRNAs to measure binding affinity to synthetases. Compare unmodified and cmo⁵U-containing tRNAs. X-ray crystallography of synthetase-tRNA complexes (e.g., LeuRS) identifies contact residues influenced by cmo⁵U, as seen in E. coli tRNALeuUAG studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
